2-Ethoxy-6-fluorophenylboronic acid
Overview
Description
2-Ethoxy-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a boronic acid derivative, characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-6-fluorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The reaction is known for its mild and functional group tolerant conditions . The compound is also known to be water-soluble, which may influence its action, efficacy, and stability in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-fluorophenylboronic acid typically involves the reaction of 2-ethoxy-6-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-fluorophenylboronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent. This reaction is widely used for the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of biaryl compounds.
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate or palladium chloride, and a base, such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as toluene or ethanol, at elevated temperatures ranging from 50°C to 100°C.
Major Products: The primary products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Ethoxy-6-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging and diagnostic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for the treatment of various diseases.
Industry: The compound is employed in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 2-Fluoro-6-methoxybenzoic acid
These compounds are often used in similar applications but may offer different reactivity profiles and selectivity based on their substituents.
Biological Activity
2-Ethoxy-6-fluorophenylboronic acid is an organoboron compound characterized by the molecular formula . It features a phenyl ring substituted with ethoxy and fluorine groups, making it a significant building block in organic synthesis, particularly in the development of biologically active molecules and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and applications in various fields.
The biological activity of this compound primarily stems from its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to reversible covalent bonds. This interaction is crucial for designing enzyme inhibitors and other biologically active compounds .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of boronic acids, including this compound. It has been investigated for its efficacy against various pathogens:
- Escherichia coli : Exhibited moderate antibacterial activity.
- Candida albicans : Showed potential antifungal properties.
- Aspergillus niger : Demonstrated higher activity compared to other tested compounds .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Level | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Moderate | Not specified |
Candida albicans | Moderate | Not specified |
Aspergillus niger | Higher than controls | Not specified |
Applications in Drug Development
The compound has garnered attention in medicinal chemistry for its role in developing boron-containing drugs. Its ability to selectively inhibit enzymes makes it a candidate for therapeutic applications, particularly in cancer treatment through mechanisms like boron neutron capture therapy (BNCT) .
Study on Fluoro-Containing Arylboronic Acids
A study published on the reactivity of fluorinated arylboronic acids indicated that this compound could undergo cross-coupling reactions efficiently, showcasing its utility in synthesizing complex organic molecules . The study found that electron-poor arylboronic acids like this compound exhibited higher reactivity, which is advantageous in organic synthesis.
Synthesis and Characterization
Research has also focused on synthesizing derivatives of this compound to explore their biological activities further. The synthesis involved various chemical reactions, including oxidation and substitution, leading to products with enhanced biological profiles .
Table 2: Summary of Synthesis Reactions
Reaction Type | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide | 2-Ethoxy-6-fluoro-4-methylphenol |
Reduction | Lithium aluminum hydride | 2-Ethoxy-6-fluoro-4-methylborane |
Substitution | Halogenating agents | Various substituted phenylboronic acids |
Properties
IUPAC Name |
(2-ethoxy-6-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRTVQOQSGKXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584406 | |
Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-68-9 | |
Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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